Cas no 329222-87-9 (3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde)

3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde is a brominated aromatic aldehyde derivative featuring a methoxy-substituted benzaldehyde core linked to a 2-bromophenoxy methyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct structure, combining electron-donating (methoxy) and electron-withdrawing (bromophenoxy) groups, enables selective reactivity in cross-coupling and condensation reactions. The presence of the aldehyde functional group allows further derivatization, while the bromine atom facilitates participation in metal-catalyzed transformations. This product is characterized by high purity and stability, making it suitable for demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its reactivity.
3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde structure
329222-87-9 structure
Product Name:3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde
CAS No:329222-87-9
MF:C15H13BrO3
MW:321.165923833847
MDL:MFCD01114940
CID:2951792
PubChem ID:673674
Update Time:2025-06-29

3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-溴苯氧基)甲基]-4-甲氧基-苯甲醛
    • 3-[(2-bromophenoxy)methyl]-4-methoxybenzaldehyde
    • 3-((2-Bromophenoxy)methyl)-4-methoxybenzaldehyde
    • 3-(2-Bromo-phenoxymethyl)-4-methoxy-benzaldehyde
    • Oprea1_796208
    • BBL039466
    • STK348665
    • Benzaldehyde, 3-[(2-bromophenoxy)methyl]-4-methoxy-
    • ATCXVERWJNGQFR-UHFFFAOYSA-N
    • LS-01106
    • 329222-87-9
    • CS-0215153
    • EN300-227626
    • AKOS000304075
    • H21226
    • 3-(2-bromophenoxymethyl)-4-methoxybenzaldehyde
    • MFCD01114940
    • ALBB-001071
    • Z275170068
    • 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde
    • MDL: MFCD01114940
    • Inchi: 1S/C15H13BrO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
    • InChI Key: ATCXVERWJNGQFR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OCC1C=C(C=O)C=CC=1OC

Computed Properties

  • Exact Mass: 320.00481Da
  • Monoisotopic Mass: 320.00481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5

3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:329222-87-9)3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde
Order Number:A1181938
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:48
Price ($):413.0
Email:sales@amadischem.com

Additional information on 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde

3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde: An Overview of a Versatile Compound (CAS No. 329222-87-9)

3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde (CAS No. 329222-87-9) is a multifaceted organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, offers a wide range of applications in both academic research and industrial settings. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde.

The molecular structure of 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde is composed of a benzaldehyde moiety substituted with a methoxy group at the para position and a 2-bromophenoxy group attached to a methyl group at the meta position. This intricate arrangement imparts the compound with distinct chemical reactivity and physical properties. The presence of the bromine atom and the methoxy group makes it an excellent starting material for various synthetic transformations, including cross-coupling reactions and functional group manipulations.

In recent years, 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde has been extensively studied for its potential in the development of novel pharmaceuticals. Research has shown that compounds with similar structural motifs exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde demonstrated significant inhibitory effects on cancer cell proliferation, making them potential candidates for further drug development.

The synthesis of 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde can be achieved through several well-established methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-bromo-2-phenoxypropane in the presence of a suitable base, such as potassium carbonate. This method yields high purity products with good yields, making it suitable for large-scale production. Another synthetic route involves the nucleophilic substitution of a bromomethyl derivative with a phenoxide ion, followed by oxidation to form the aldehyde functionality.

Beyond its applications in medicinal chemistry, 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent studies have explored the use of this compound as a building block for conjugated polymers and small molecules with tailored optoelectronic properties.

In terms of safety and handling, it is important to note that while 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde is not classified as a hazardous material under current regulations, proper precautions should be taken during its use to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure to vapors or dust.

The future prospects for 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, recent advancements in green chemistry have led to the development of more sustainable synthetic methods for producing this compound, reducing environmental impact and improving overall efficiency.

In conclusion, 3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde (CAS No. 329222-87-9) is a valuable compound with a wide range of applications in both research and industry. Its unique chemical structure and reactivity make it an essential building block for various synthetic transformations and biological studies. As research in this area continues to advance, it is likely that new opportunities will emerge for the utilization of this compound in diverse fields such as pharmaceuticals, materials science, and organic electronics.

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Amadis Chemical Company Limited
(CAS:329222-87-9)3-(2-Bromophenoxy)methyl-4-methoxybenzaldehyde
A1181938
Purity:99%
Quantity:5g
Price ($):413.0
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